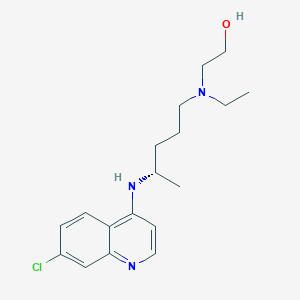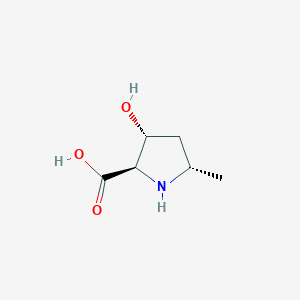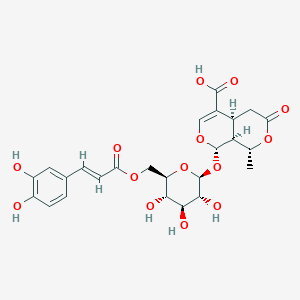![molecular formula C10H13N B056782 2,3,4,5-Tetrahydro-1H-benzo[d]azepine CAS No. 4424-20-8](/img/structure/B56782.png)
2,3,4,5-Tetrahydro-1H-benzo[d]azepine
Übersicht
Beschreibung
2,3,4,5-Tetrahydro-1H-benzo[d]azepine is a heterocyclic compound with the molecular formula C10H13N . It is a seven-membered ring structure containing one nitrogen atom, making it part of the azepine family.
Wissenschaftliche Forschungsanwendungen
2,3,4,5-Tetrahydro-1H-benzo[d]azepine has several scientific research applications:
Wirkmechanismus
Target of Action
The primary targets of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine are muscarinic receptors . These receptors play a crucial role in the nervous system, mediating the actions of the neurotransmitter acetylcholine. The compound has been found to exhibit antagonistic activity against M3 receptors .
Mode of Action
This compound interacts with its targets by binding to the muscarinic receptors, particularly the M3 subtype . This binding inhibits the action of acetylcholine, leading to a decrease in the activity of the parasympathetic nervous system .
Biochemical Pathways
It is known that the compound’s antagonistic activity against muscarinic receptors can affect various physiological processes, including heart rate, smooth muscle contraction, and glandular secretion .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its antagonistic activity against muscarinic receptors. By inhibiting the action of acetylcholine, the compound can modulate various physiological processes controlled by the parasympathetic nervous system .
Biochemische Analyse
Biochemical Properties
In biochemical reactions, 2,3,4,5-Tetrahydro-1H-benzo[d]azepine interacts with various enzymes and proteins. It has been shown to inhibit histone H3 phosphorylation , indicating that it may interact with enzymes involved in histone modification. The nature of these interactions is likely to involve binding to the active site of the enzyme, leading to changes in enzyme conformation and activity .
Cellular Effects
The effects of this compound on cells and cellular processes are diverse. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism. As an agonist of the 5HT2C receptor, it can influence serotonin signaling pathways within cells .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression. As a 5HT2C receptor agonist, it binds to this receptor and activates it, leading to downstream effects on gene expression and cellular function .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4,5-Tetrahydro-1H-benzo[d]azepine typically involves the cyclization of appropriate precursors. One common method is the reductive rearrangement of oximes in the presence of boron trifluoride etherate and a boron hydride-dimethyl sulfide complex . Another approach involves the recyclization of small and medium carbo-, oxa-, or azacyclanes .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the scalability of the synthetic routes mentioned above suggests that similar methodologies could be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
2,3,4,5-Tetrahydro-1H-benzo[d]azepine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or other oxidized derivatives.
Reduction: Reduction reactions can yield fully saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the azepine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields ketones, while substitution reactions can produce a wide range of functionalized azepine derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other azepines and benzodiazepines, such as:
Benzodiazepines: These compounds have a similar ring structure but with additional nitrogen atoms, leading to different pharmacological properties.
Oxazepines: These contain an oxygen atom in the ring, which alters their chemical reactivity and biological activity.
Thiazepines: These include a sulfur atom in the ring, providing unique properties compared to nitrogen-only azepines.
Uniqueness
2,3,4,5-Tetrahydro-1H-benzo[d]azepine is unique due to its specific ring structure and the presence of a single nitrogen atom. This configuration allows for a wide range of chemical modifications and applications, making it a versatile compound in both research and industrial contexts .
Eigenschaften
IUPAC Name |
2,3,4,5-tetrahydro-1H-3-benzazepine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-4-10-6-8-11-7-5-9(10)3-1/h1-4,11H,5-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWVMYAWMFTVYED-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC2=CC=CC=C21 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80362774 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4424-20-8 | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo[d]azepine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80362774 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5-Tetrahydro-1H-benzo(d)azepine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[3-(Trifluoromethyl)cyclohexyl]acetic acid](/img/structure/B56711.png)






![Methyl [4-(allyloxy)-3-chlorophenyl]acetate](/img/structure/B56724.png)



